(E)-3-(Pyrimidin-5-YL)acrylic acid
Overview
Description
(E)-3-(Pyrimidin-5-YL)acrylic acid is an organic compound with the molecular formula C7H6N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Pyrimidin-5-YL)acrylic acid typically involves the reaction of pyrimidine derivatives with acrylic acid or its derivatives. One common method is the condensation reaction between pyrimidine-5-carbaldehyde and malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .
Industrial Production Methods
large-scale synthesis would likely involve similar condensation reactions with optimized conditions for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(Pyrimidin-5-YL)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid, while reduction could produce pyrimidine-5-ylpropanol .
Scientific Research Applications
(E)-3-(Pyrimidin-5-YL)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(Pyrimidin-5-YL)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with nuclear factor κB and leukotrienes, which play crucial roles in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
- Pyrimidine-5-carboxylic acid
- Pyrimidine-5-ylpropanol
- Pyrimidine-5-ylmethanol
Uniqueness
(E)-3-(Pyrimidin-5-YL)acrylic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to undergo both oxidation and reduction reactions, as well as its potential therapeutic applications, sets it apart from other similar compounds .
Biological Activity
(E)-3-(Pyrimidin-5-YL)acrylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrimidine ring attached to an acrylic acid moiety. The chemical formula is , and it features a double bond between the carbon atoms adjacent to the carboxylic acid group, typical of acrylic acids. The planar arrangement due to conjugation between the pyrimidine and acrylic acid enhances its biological interactions.
1. Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. In studies measuring free radical formation and lipid peroxidation, this compound demonstrated significant inhibition, comparable to established antioxidants like Trolox. The antioxidant activity is quantified through various assays, showing a strong potential for protecting cellular components from oxidative damage .
2. Lipoxygenase Inhibition
One of the prominent biological activities of this compound is its interaction with lipoxygenase, an enzyme involved in inflammatory processes. Studies have shown that this compound can inhibit lipoxygenase activity, with IC50 values indicating potent inhibitory effects. For instance, certain derivatives have been reported with IC50 values as low as 1.1 µM, suggesting strong potential as anti-inflammatory agents .
3. Anticancer Properties
The compound has been explored for its anticancer activities, particularly against various cancer cell lines. Its structural similarity to other known anticancer agents enhances its potential as a therapeutic candidate. For example, derivatives of pyrimidine acrylamides have shown promising anti-proliferative effects against cancer cells in vitro .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Structure Features | Antioxidant Activity | Lipoxygenase Inhibition | Anticancer Activity |
---|---|---|---|---|
This compound | Pyrimidine ring + acrylic acid | High | Potent (IC50 = 1.1 µM) | Promising |
5-Fluorouracil | Fluorinated pyrimidine | Moderate | N/A | Established |
4-Amino-pyrimidine | Amino group substitution | Low | N/A | Potential |
6-Methylpyrimidine | Methyl substitution on pyrimidine | Low | N/A | Limited |
This table illustrates the diverse biological activities associated with related compounds, highlighting the unique position of this compound within this class of molecules.
Case Studies and Research Findings
Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological properties. For instance:
- Study on Antioxidant Activity : A comparative study evaluated several derivatives for their antioxidant capabilities using DPPH radical scavenging assays. Results indicated that certain modifications significantly improved antioxidant activity, achieving up to 82% inhibition compared to controls .
- Lipoxygenase Inhibition Study : Another research effort assessed the lipoxygenase inhibitory potential of different pyrimidine derivatives, revealing that modifications in the side chains could lead to enhanced inhibitory effects, with some compounds approaching the efficacy of known inhibitors like NDGA .
Properties
IUPAC Name |
(E)-3-pyrimidin-5-ylprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-7(11)2-1-6-3-8-5-9-4-6/h1-5H,(H,10,11)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAOEYWVIVLYAL-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC=N1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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